

Navigating Metabolic Crossroads: A Comparative Guide to 6-Hydroxytetradecanedioyl-CoA Pathway Perturbations

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Compound of Interest

Compound Name: 6-Hydroxytetradecanedioyl-CoA

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Signatures in Fatty Acid Omega-Oxidation Disorders

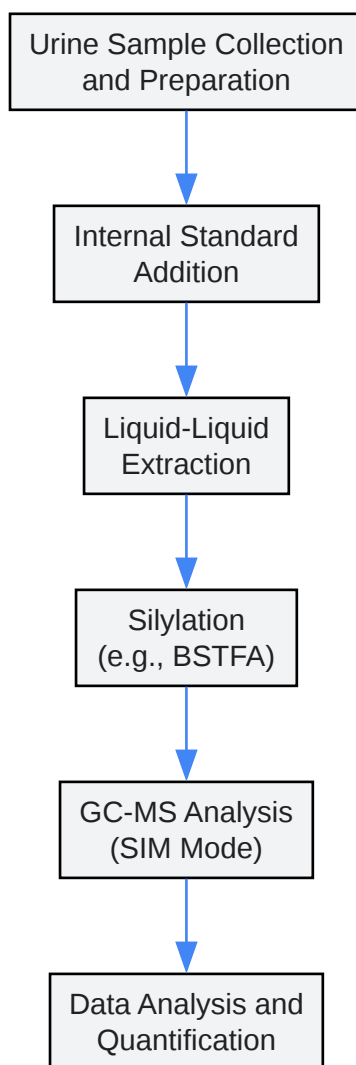
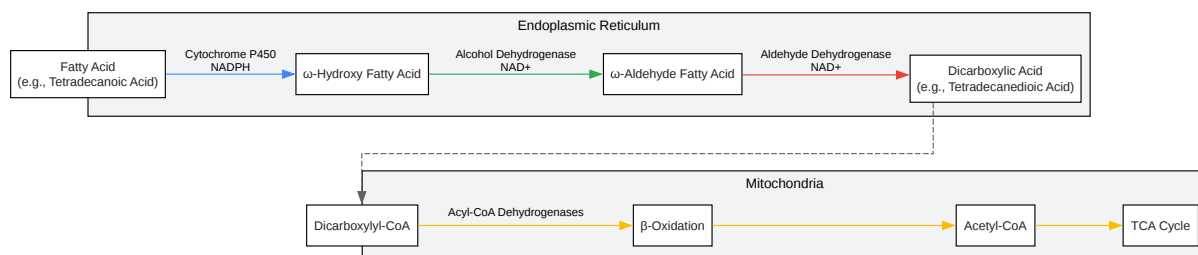
The **6-hydroxytetradecanedioyl-CoA** pathway, a crucial segment of the broader fatty acid omega-oxidation cascade, represents a vital alternative route for cellular energy production, particularly when the primary beta-oxidation pathway is compromised. Perturbations in this pathway, often observed in inherited metabolic disorders, lead to significant alterations in the metabolic profile, providing a unique window into cellular bioenergetics and potential therapeutic targets. This guide offers a comparative analysis of the metabolic consequences of such perturbations, supported by experimental data and detailed methodologies.

The Omega-Oxidation Pathway: An Alternative Metabolic Route

Fatty acid omega-oxidation is a catabolic process that involves the oxidation of the terminal methyl carbon (the ω -carbon) of fatty acids. This pathway becomes particularly significant in the context of defective beta-oxidation, the main process for fatty acid degradation. The initial step involves the hydroxylation of the ω -carbon, catalyzed by cytochrome P450 monooxygenases, followed by successive oxidations to an aldehyde and then a dicarboxylic acid. These resulting dicarboxylic acids can then undergo beta-oxidation from either end of the

molecule. **6-Hydroxytetradecanedioyl-CoA** is a key intermediate in the omega-oxidation of tetradecanoic acid (a 14-carbon fatty acid).

Perturbations in this pathway are most prominently observed in Fatty Acid Oxidation Disorders (FAODs), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In these conditions, the block in beta-oxidation shunts fatty acids towards the omega-oxidation pathway, leading to a characteristic and diagnostic accumulation of dicarboxylic acids in biological fluids, a condition known as dicarboxylic aciduria.



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